molecular formula C20H22N2O6 B12561236 N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine CAS No. 195867-08-4

N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine

Cat. No.: B12561236
CAS No.: 195867-08-4
M. Wt: 386.4 g/mol
InChI Key: LKRYTYVDKGHSPS-DYVFJYSZSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine is a synthetic dipeptide composed of L-tyrosine and D-alanine, protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine typically involves the following steps:

    Protection of L-tyrosine: The hydroxyl group of L-tyrosine is protected using a benzyloxycarbonyl (Cbz) group.

    Coupling with D-alanine: The protected L-tyrosine is then coupled with D-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).

    Deprotection: The final step involves the removal of the Cbz group under hydrogenation conditions using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine undergoes various chemical reactions, including:

    Hydrogenation: Removal of the Cbz protecting group.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: Modifications of the tyrosine residue.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.

    Coupling Reagents: DCC, DIC, NMM, TEA.

    Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified tyrosine residues.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine has diverse applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential in drug development and as a precursor for bioactive peptides.

    Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine involves its incorporation into peptide chains during synthesis. The benzyloxycarbonyl group protects the amino acid residues, preventing unwanted side reactions. Upon deprotection, the compound can interact with enzymes, receptors, or other molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
  • N-[(Benzyloxy)carbonyl]-L-proline
  • N-[(Benzyloxy)carbonyl]-L-cysteinylglycine

Uniqueness

N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine is unique due to the presence of both L-tyrosine and D-alanine, which imparts distinct structural and functional properties. The combination of these amino acids allows for specific interactions and applications in peptide synthesis and research.

Properties

CAS No.

195867-08-4

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26)/t13-,17+/m1/s1

InChI Key

LKRYTYVDKGHSPS-DYVFJYSZSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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